Cas no 2097864-71-4 (1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}-2-3-(trifluoromethyl)phenylethan-1-one)

1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}-2-3-(trifluoromethyl)phenylethan-1-one structure
2097864-71-4 structure
商品名:1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}-2-3-(trifluoromethyl)phenylethan-1-one
CAS番号:2097864-71-4
MF:C16H15F3N4O
メガワット:336.311713457108
CID:6231947
PubChem ID:126853378

1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}-2-3-(trifluoromethyl)phenylethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}-2-3-(trifluoromethyl)phenylethan-1-one
    • 2097864-71-4
    • 1-[3-(pyridazin-3-ylamino)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone
    • F6550-6271
    • 1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one
    • AKOS032461588
    • インチ: 1S/C16H15F3N4O/c17-16(18,19)12-4-1-3-11(7-12)8-15(24)23-9-13(10-23)21-14-5-2-6-20-22-14/h1-7,13H,8-10H2,(H,21,22)
    • InChIKey: JJXPJFYTNPPZRT-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CC=CC(=C1)CC(N1CC(C1)NC1=CC=CN=N1)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 336.11979560g/mol
  • どういたいしつりょう: 336.11979560g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 440
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}-2-3-(trifluoromethyl)phenylethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6550-6271-25mg
1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one
2097864-71-4
25mg
$109.0 2023-09-08
Life Chemicals
F6550-6271-1mg
1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one
2097864-71-4
1mg
$54.0 2023-09-08
Life Chemicals
F6550-6271-15mg
1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one
2097864-71-4
15mg
$89.0 2023-09-08
Life Chemicals
F6550-6271-40mg
1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one
2097864-71-4
40mg
$140.0 2023-09-08
Life Chemicals
F6550-6271-50mg
1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one
2097864-71-4
50mg
$160.0 2023-09-08
Life Chemicals
F6550-6271-3mg
1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one
2097864-71-4
3mg
$63.0 2023-09-08
Life Chemicals
F6550-6271-10mg
1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one
2097864-71-4
10mg
$79.0 2023-09-08
Life Chemicals
F6550-6271-10μmol
1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one
2097864-71-4
10μmol
$69.0 2023-09-08
Life Chemicals
F6550-6271-30mg
1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one
2097864-71-4
30mg
$119.0 2023-09-08
Life Chemicals
F6550-6271-20μmol
1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one
2097864-71-4
20μmol
$79.0 2023-09-08

1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}-2-3-(trifluoromethyl)phenylethan-1-one 関連文献

1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}-2-3-(trifluoromethyl)phenylethan-1-oneに関する追加情報

Recent Advances in the Study of 1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}-2-3-(trifluoromethyl)phenylethan-1-one (CAS: 2097864-71-4)

The compound 1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}-2-3-(trifluoromethyl)phenylethan-1-one (CAS: 2097864-71-4) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique azetidine and pyridazine moieties, has attracted significant attention due to its potential therapeutic applications, particularly in the modulation of protein-protein interactions (PPIs) and kinase inhibition. Recent studies have explored its pharmacological properties, synthetic pathways, and biological activities, shedding light on its mechanism of action and therapeutic potential.

One of the key findings from recent research is the compound's ability to selectively inhibit specific kinases involved in inflammatory and oncogenic pathways. In vitro studies have demonstrated its high affinity for certain kinase targets, with IC50 values in the nanomolar range. This selectivity is attributed to the trifluoromethylphenyl group, which enhances binding affinity and stability. Furthermore, the pyridazine moiety has been shown to play a critical role in mediating interactions with the kinase active site, making it a valuable scaffold for further drug development.

Another area of interest is the compound's potential as a modulator of PPIs, which are often considered challenging targets for small-molecule drugs. Recent structural studies have revealed that the azetidine ring in 1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}-2-3-(trifluoromethyl)phenylethan-1-one facilitates binding to hydrophobic pockets on protein surfaces, thereby disrupting undesirable interactions. This property has been leveraged in the design of novel therapeutics for diseases such as cancer and autoimmune disorders, where aberrant PPIs are a hallmark.

In addition to its biological activities, significant progress has been made in the synthetic chemistry of this compound. Recent publications have described optimized synthetic routes that improve yield and purity, making it more accessible for preclinical and clinical studies. These advancements have also enabled the exploration of structural analogs, which could further enhance the compound's pharmacological profile. For instance, modifications to the pyridazine or azetidine rings have been shown to alter selectivity and potency, providing a rich avenue for structure-activity relationship (SAR) studies.

Despite these promising developments, challenges remain in the clinical translation of 1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}-2-3-(trifluoromethyl)phenylethan-1-one. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further research. However, the compound's unique structural features and demonstrated biological activities position it as a compelling candidate for future drug discovery efforts. Ongoing studies are expected to provide deeper insights into its therapeutic potential and pave the way for its application in treating complex diseases.

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.